molecular formula C23H28N4O3 B303622 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303622
M. Wt: 408.5 g/mol
InChI Key: ZBUWMDASKBKOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as JNJ-40411813, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is a potential target for the treatment of type 2 diabetes and obesity. JNJ-40411813 has been developed as a potential drug candidate for the treatment of these diseases.

Mechanism of Action

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its therapeutic effects by inhibiting PTP1B, a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling and improves glucose uptake in muscle and adipose tissue. This leads to improved glucose homeostasis and reduced insulin resistance.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. In obese and diabetic mice, this compound improves glucose tolerance and insulin sensitivity. The compound also reduces body weight and adiposity in these animals. In addition, this compound has been shown to improve lipid metabolism and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, the compound has some limitations for lab experiments. This compound is a small molecule inhibitor and may have off-target effects. In addition, the compound may have limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has shown promising results in preclinical studies and is currently being developed as a potential drug candidate for the treatment of type 2 diabetes and obesity. Future research directions for this compound include:
1. Further preclinical studies to evaluate the safety and efficacy of this compound in animal models.
2. Clinical studies to evaluate the safety and efficacy of this compound in humans.
3. Studies to investigate the mechanism of action of this compound and its effects on insulin signaling and glucose homeostasis.
4. Studies to evaluate the potential of this compound in combination with other drugs for the treatment of type 2 diabetes and obesity.
5. Development of more potent and selective inhibitors of PTP1B for the treatment of these diseases.

Synthesis Methods

The synthesis of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been described in the literature. The compound is prepared in several steps starting from commercially available starting materials. The synthesis involves the formation of a quinoline ring system and the introduction of a morpholine and a nitrile group. The final compound is obtained in good yield and purity.

Scientific Research Applications

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in vitro and in vivo for its potential therapeutic effects. In vitro studies have shown that this compound is a potent inhibitor of PTP1B with an IC50 value of 13 nM. The compound has also been shown to improve insulin sensitivity in cultured cells and in animal models of obesity and diabetes.

properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H28N4O3/c1-23(2)12-18-21(19(28)13-23)20(15-5-4-6-16(11-15)29-3)17(14-24)22(25)27(18)26-7-9-30-10-8-26/h4-6,11,20H,7-10,12-13,25H2,1-3H3

InChI Key

ZBUWMDASKBKOJL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=CC=C4)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=CC=C4)OC)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.